SYK Biochemical Potency: TAK-659 is 2.4‑fold to 13‑fold More Potent Than Entospletinib, Fostamatinib, and Cerdulatinib
In cell‑free kinase assays using recombinant human SYK, TAK-659 inhibited SYK with an IC50 of 3.2 nM, compared to entospletinib (7.7 nM), fostamatinib active metabolite R406 (41 nM), and cerdulatinib (32 nM) . This represents a 2.4‑fold improvement over the next most potent SYK inhibitor entospletinib and a 13‑fold advantage over the clinical agent fostamatinib.
| Evidence Dimension | SYK enzymatic IC50 (nM) |
|---|---|
| Target Compound Data | TAK-659: 3.2 nM |
| Comparator Or Baseline | Entospletinib: 7.7 nM; Fostamatinib (R406): 41 nM; Cerdulatinib: 32 nM |
| Quantified Difference | 2.4‑fold more potent than entospletinib; 13‑fold more potent than fostamatinib; 10‑fold more potent than cerdulatinib |
| Conditions | Cell‑free recombinant human SYK kinase assay |
Why This Matters
Higher biochemical potency enables lower dosing to achieve target engagement, reducing the risk of off‑target toxicities and allowing a wider therapeutic index, a critical procurement criterion for in‑vivo‑ready inhibitors.
